Aluminum silicon

Descripción general

Descripción

Aluminum–silicon alloys, also known as Silumin, are a group of lightweight, high-strength aluminum alloys based on an aluminum–silicon system (AlSi). They consist predominantly of aluminum, with silicon as the quantitatively most important alloying element . These alloys are by far the most important of all aluminum cast materials. They are suitable for all casting processes and have excellent casting properties . Important areas of application are in car parts, including engine blocks and pistons .

Synthesis Analysis

The formation of monolithic Al–Si heterostructures is enabled by a thermally induced Al–Si exchange reaction, which forms abrupt and void-free metal–semiconductor interfaces . This selective and controllable transformation of Si NWs into Al provides a nanodevice fabrication platform with high-quality monolithic and single-crystalline Al contacts .

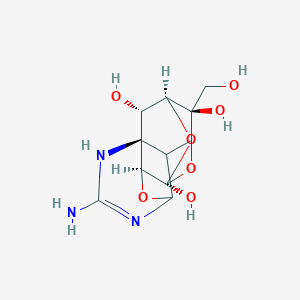

Molecular Structure Analysis

The Al–Si interaction possesses partial double bond character . Combining transmission electron microscopy and energy-dispersive X-ray spectroscopy confirmed the composition as well as the crystalline nature of the presented Al–Si–Al heterostructures .

Chemical Reactions Analysis

The reaction of aluminium with silicic acid in acidic solution is an important mechanism in controlling the biological availability of aluminium . The effect of aluminium alloy (A356) microstructures by conducting an exothermic chemical reaction called aluminothermic reaction on aluminium alloy (A356) and zinc oxide nanoparticles (ZnO, 20 nm in size) showed an improvement in mechanical properties .

Physical And Chemical Properties Analysis

Aluminum Silicon alloys are known for their high hardness, stiffness, and elastic modulus (480 GPa); good shock behavior; elevated wear and erosion resistances; high thermal stability; and refractoriness . It can form a protective coating of silicon oxide, which leads to good oxidation properties .

Aplicaciones Científicas De Investigación

- Application : Al-Si alloys are used extensively in the automotive and aerospace industries due to their excellent strength-to-weight ratio, corrosion resistance, and thermal conductivity .

- Methods : These alloys are typically created through casting processes, including powder metallurgy and electromagnetic stirring .

- Results : The use of Al-Si alloys in these industries has resulted in lighter, more fuel-efficient vehicles and aircraft .

- Application : Al-Si alloys are used in the electronics industry for their good casting properties and high resistance to corrosion .

- Methods : The alloys are typically created through casting or powder metallurgy .

- Results : The use of Al-Si alloys in this field has contributed to the production of durable and reliable electronic components .

- Application : Al-Si alloys have been explored for use in high-energy heat storage in electric vehicles .

- Methods : The creation of these alloys involves casting processes and potentially rapid solidification processes .

- Results : While still under investigation, the use of Al-Si alloys in this application could potentially lead to more efficient energy storage solutions .

Automotive and Aerospace Industries

Electronics Industry

Thermoelectric Materials

- Application : Al-Si alloys are used in the construction industry due to their high resistance to corrosion . They are used to manufacture low and medium-strength castings with complex shapes, such as cover plates, motor shells, brackets, etc .

- Methods : These alloys are typically created through casting processes .

- Results : The use of Al-Si alloys in this field has contributed to the production of durable and reliable construction components .

- Application : Al-Si-Mg alloys, including 356.0 and A356.0, have high casting characteristics and resistance to corrosion . They are used in various applications including machinery, automotive, military, and aerospace parts .

- Methods : These alloys are typically created through casting processes .

- Results : The use of Al-Si-Mg alloys has resulted in the production of high-strength, corrosion-resistant components .

- Application : Al-Si alloys have become highly practical materials in transportation. The automotive industry uses silumin as a replacement for steel in vehicle frames, among other things .

- Methods : These alloys are typically created through casting processes .

- Results : The use of Al-Si alloys in this field has contributed to the production of lighter vehicle bodies, improving fuel efficiency .

Construction Industry

Aluminum-Silicon-Magnesium Alloys

Transportation Industry

Safety And Hazards

Direcciones Futuras

In future work, cell status prediction and fault diagnosis will be an active research area in aluminum control. It is believed that the development of cell status prediction and fault diagnosis will be the primary future development direction . Some cast MMCs discussed include aluminum–graphite, aluminum–silicon carbide, aluminum–alumina, and aluminum–fly ash. Current and future directions in cast MMCs, including the manufacture of foundry-produced nanocomposites, functionally gradient materials, syntactic foams, self-healing, and self-lubricating composites, are also being explored .

Propiedades

IUPAC Name |

aluminum;silicon | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDREXVUYHZDNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al].[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721244 | |

| Record name | Aluminium--silane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

55.067 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum silicon | |

CAS RN |

58694-16-9, 11122-32-0, 12042-55-6, 11145-27-0 | |

| Record name | Aluminum silicide (Al4Si3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58694-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum alloy, base, Al 87,Si 13 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11122-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum silicide (AlSi) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12042-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum alloy, base, Al 88,Si 12 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11145-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminium--silane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.